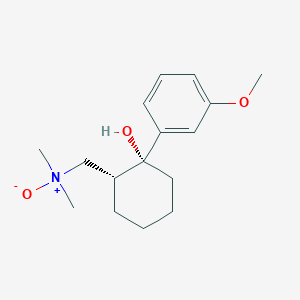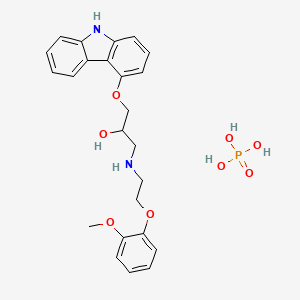
Carvedilol phosphate anhydrous
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carvedilol phosphate is a phosphate salt derivative of carvedilol, a non-selective beta-adrenergic antagonist. It is commonly used in the treatment of cardiovascular diseases such as hypertension, chronic heart failure, and left ventricular dysfunction following myocardial infarction . Carvedilol phosphate combines the properties of both beta-blockers and alpha-1 blockers, making it effective in reducing peripheral vascular resistance and improving heart function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carvedilol phosphate can be synthesized through various methods. One common approach involves the reaction of carvedilol with phosphoric acid. The process typically includes dissolving carvedilol in an appropriate solvent, such as methanol, followed by the addition of phosphoric acid. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of carvedilol phosphate .
Industrial Production Methods: In industrial settings, the production of carvedilol phosphate may involve large-scale solvent evaporation techniques. For instance, a binary mixture of carvedilol with acids like citric acid or tartaric acid can be dissolved in methanol and left for solvent evaporation over several days. This method helps in obtaining a viscous liquid form of carvedilol phosphate, which can then be further processed .
Chemical Reactions Analysis
Types of Reactions: Carvedilol phosphate undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Carvedilol can undergo substitution reactions, particularly involving its aromatic rings.
Common Reagents and Conditions:
Oxidation: Common reagents include cytochrome P450 enzymes such as CYP2D6, CYP2C9, and CYP3A4.
Substitution: Reagents may include halogens or other electrophiles, with conditions varying based on the desired substitution product.
Major Products Formed:
Hydroxylated Metabolites: These include 1-hydroxyphenylcarvedilol, 4’-hydroxyphenylcarvedilol, and 5’-hydroxyphenylcarvedilol.
Scientific Research Applications
Carvedilol phosphate has a wide range of scientific research applications:
Chemistry: It is used in studies related to beta-blockers and their interactions with various receptors.
Biology: Research focuses on its effects on cellular signaling pathways and receptor binding.
Medicine: Carvedilol phosphate is extensively studied for its therapeutic effects in treating cardiovascular diseases.
Mechanism of Action
Carvedilol phosphate exerts its effects by blocking beta-1 and alpha-1 adrenergic receptors. This dual action leads to:
Reduced Heart Rate: By blocking beta-1 receptors, carvedilol phosphate decreases the heart rate and myocardial contractility.
Antioxidant Properties: Carvedilol phosphate also exhibits antioxidant properties, which contribute to its cardioprotective effects.
Comparison with Similar Compounds
Propranolol: Another non-selective beta-blocker, but without alpha-1 blocking activity.
Metoprolol: A selective beta-1 blocker, primarily used for treating hypertension and angina.
Labetalol: Similar to carvedilol, it has both beta-blocking and alpha-1 blocking properties.
Uniqueness of Carvedilol Phosphate: Carvedilol phosphate stands out due to its combined beta and alpha-1 blocking activities, which provide a comprehensive approach to managing cardiovascular conditions. Its antioxidant properties further enhance its therapeutic potential, making it a unique and valuable compound in the treatment of heart diseases .
Properties
CAS No. |
374779-45-0 |
|---|---|
Molecular Formula |
C24H29N2O8P |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;phosphoric acid |
InChI |
InChI=1S/C24H26N2O4.H3O4P/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;1-5(2,3)4/h2-12,17,25-27H,13-16H2,1H3;(H3,1,2,3,4) |
InChI Key |
XCPXNPBILMXKNX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.OP(=O)(O)O |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.OP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


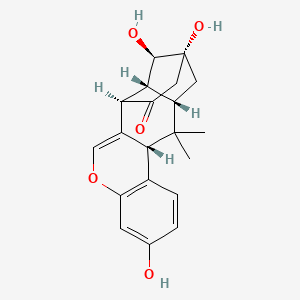
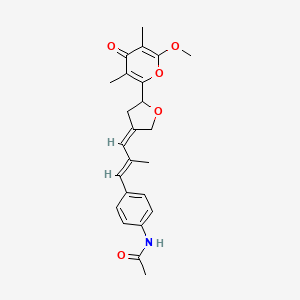


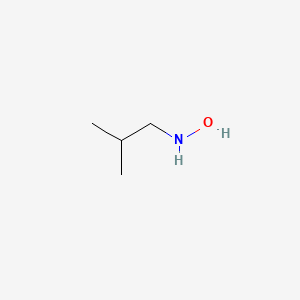
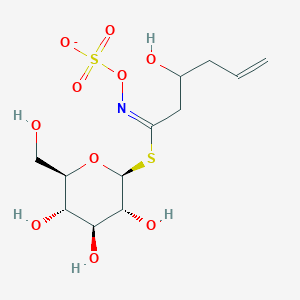

![2-(3,4-dimethylphenyl)-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B1240693.png)
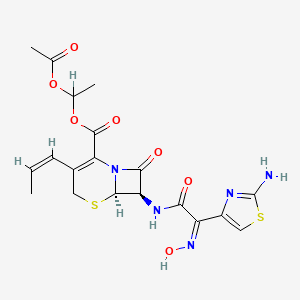

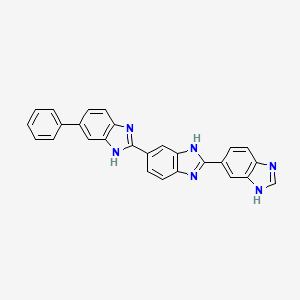
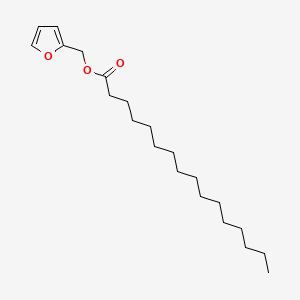
![3,11,13,15-tetrahydroxy-1,6,9,9-tetramethyl-6,7,9,16-tetrahydro-14H-6,16-epoxyanthra[2,3-e]benzo[b]oxocin-14-one](/img/structure/B1240703.png)
